![molecular formula C17H29NO4 B13929725 2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate
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Overview
Description
2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, an ethyl group, and a spiro-fused azaspirodecane ring system. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a tert-butyl ester with an ethyl ester in the presence of a suitable base, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate has a wide range of scientific research applications, including:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: Similar in structure but with a methyl group instead of an ethyl group.
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate: Contains an oxo group, which alters its reactivity and properties.
Uniqueness
2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-5-21-14(19)13-11-17(9-7-6-8-10-17)12-18(13)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAZCPQYQMIQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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